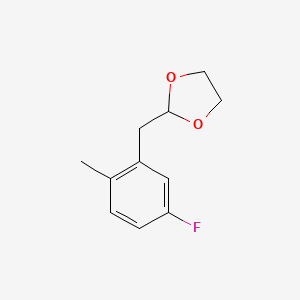

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene

Beschreibung

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring attached to a 5-fluoro-2-methylphenyl group

Eigenschaften

IUPAC Name |

2-[(5-fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-2-3-10(12)6-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKHQJHKTTYRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645886 | |

| Record name | 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-10-9 | |

| Record name | 2-[(5-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene typically involves the reaction of 5-fluoro-2-methylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:

Reagents: 5-fluoro-2-methylbenzyl alcohol, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

Solvent: Toluene or another suitable organic solvent

Temperature: Reflux conditions

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of solvents and catalysts to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 5-fluoro-2-methylbenzoic acid or 5-fluoro-2-methylbenzaldehyde.

Reduction: Formation of 5-fluoro-2-methylbenzyl alcohol or 5-fluoro-2-methylcyclohexane.

Substitution: Formation of 5-methoxy-2-methylphenyl derivatives or other substituted phenyl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to 5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene exhibit potent anticancer activity. A study demonstrated that related fluorinated compounds inhibited the proliferation of L1210 mouse leukemia cells with IC(50) values in the nanomolar range. The mechanism involves the intracellular release of active metabolites that interfere with DNA synthesis and cell division .

Antifungal and Antibacterial Agents

The compound has been investigated for its potential as an antifungal and antibacterial agent. Derivatives of 1-(1,3-dioxolan-2-ylmethyl)-1H-1,2,4-triazoles have shown efficacy against various pathogens, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of this compound typically involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through the reaction of fluorinated benzyl derivatives with dioxolane precursors under controlled conditions .

Reactivity Studies

Studies on the reactivity of this compound with biological targets are crucial for understanding its mechanism of action. Preliminary interaction studies may involve assessing its binding affinity to specific enzymes or receptors, which could provide insights into its potential therapeutic applications .

Materials Science Applications

Polymer Chemistry

The unique structure of this compound makes it a candidate for use in polymer chemistry. Its fluorinated nature can enhance the thermal stability and chemical resistance of polymers, making it suitable for high-performance materials used in various industrial applications.

Coatings and Adhesives

Due to its chemical properties, this compound can be utilized in developing specialized coatings and adhesives that require enhanced durability and resistance to environmental factors. The incorporation of dioxolane moieties can improve adhesion properties while maintaining flexibility .

Case Study 1: Anticancer Activity

In a study published in PubMed, a series of fluorinated compounds were synthesized and tested against L1210 leukemia cells. The results indicated significant growth inhibition at low concentrations, highlighting the potential of fluorinated dioxolane derivatives as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of dioxolane derivatives showed promising results against fungal infections. Compounds derived from this compound demonstrated effective inhibition of fungal growth in vitro, suggesting avenues for further research into their clinical applications .

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-[(5-Bromo-2-methylphenyl)methyl]-1,3-dioxolane

- 2-[(5-Chloro-2-methylphenyl)methyl]-1,3-dioxolane

- 2-[(5-Methoxy-2-methylphenyl)methyl]-1,3-dioxolane

Uniqueness

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications.

Biologische Aktivität

5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFO

- Molecular Weight : 196.22 g/mol

- CAS Number : 898785-10-9

The presence of the fluorine atom in the benzene ring contributes to unique electronic and steric properties, enhancing its biological activity compared to similar compounds .

Synthesis

This compound is synthesized through the reaction of 5-fluoro-2-methylbenzyl alcohol with ethylene glycol in the presence of an acid catalyst. The general reaction conditions include:

- Reagents : 5-fluoro-2-methylbenzyl alcohol, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)

- Solvent : Toluene

- Temperature : Reflux conditions

- Reaction Time : Several hours.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In a study evaluating various compounds against L1210 mouse leukemia cells, this compound demonstrated potent inhibition of cell proliferation with IC values in the nanomolar range. The mechanism involves intracellular release of active metabolites that interfere with cellular processes critical for cancer cell survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although specific mechanisms remain to be elucidated. The fluorine substitution is thought to enhance lipophilicity, allowing better membrane penetration and interaction with microbial targets .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism and proliferation.

- Cell Cycle Interference : It can disrupt normal cell cycle progression in cancer cells, leading to apoptosis.

- Metabolic Stability : The fluorine atom increases metabolic stability, allowing prolonged action within biological systems .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| 5-Bromo-2-methyl (1,3-dioxolan-2-ylmethyl)benzene | Structure | Moderate | Low |

| 5-Chloro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene | Structure | Low | Moderate |

The presence of fluorine enhances both anticancer and antimicrobial activities compared to bromine or chlorine substitutions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A series of novel phosphoramidate analogues were synthesized and tested against L1210 leukemia cells. Compounds similar to this compound showed IC values indicating strong growth inhibition .

- Antimicrobial Evaluation : In vitro tests demonstrated that this compound inhibited the growth of specific bacterial strains more effectively than its non-fluorinated counterparts .

Q & A

Q. What are the optimized synthetic routes for 5-Fluoro-2-methyl (1,3-dioxolan-2-ylmethyl)benzene, and how can yield and purity be improved?

A robust synthesis involves introducing the 1,3-dioxolane moiety via nucleophilic substitution or coupling reactions. For example, chloromethylation of a fluorinated benzene precursor using chloro methyl ether under Lewis acid catalysis (e.g., AlCl₃) can yield intermediates, followed by base-mediated cyclization (e.g., K₂CO₃ under reflux) to form the dioxolane ring . Solvent choice (e.g., DMF for polar aprotic conditions) and stoichiometric control of reagents are critical for minimizing byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >95% purity. Yield optimization (70–85%) requires precise temperature control during cyclization .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR : The dioxolane ring protons resonate at δ 4.8–5.2 ppm (split due to coupling with adjacent oxygens), while aromatic protons show distinct splitting patterns from fluorine and methyl substituents (e.g., 5-fluoro substitution deshields adjacent protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 228.0895 (calculated for C₁₁H₁₂FO₂). Fragmentation patterns reveal loss of the dioxolane ring (e.g., m/z 139.0561 for the fluoromethylbenzene fragment) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., C–H⋯O interactions between dioxolane oxygens and aromatic hydrogens), critical for validating stereoelectronic effects .

Advanced Research Questions

Q. How does the 1,3-dioxolane moiety influence the compound’s reactivity in substitution and oxidation reactions?

The dioxolane ring acts as a masked carbonyl group, enabling controlled ring-opening under acidic or oxidative conditions. For example:

- Acidic Hydrolysis : H₂SO₄/H₂O cleaves the dioxolane to yield a ketone intermediate (5-fluoro-2-methylbenzaldehyde), which can undergo further functionalization (e.g., condensation with amines) .

- Oxidation : MnO₂ selectively oxidizes the benzylic methyl group to a carboxylic acid, retaining the fluorine substituent. Competing pathways (e.g., overoxidation of the dioxolane) are minimized at 0–5°C .

- Substitution Reactions : The methylene bridge adjacent to the dioxolane facilitates nucleophilic attack (e.g., SN2 with amines or thiols), forming derivatives with enhanced solubility or bioactivity .

Q. What experimental strategies address contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) often arise from differences in:

- Assay Conditions : Buffer pH (e.g., phosphate vs. Tris-HCl) affects protonation states of the dioxolane oxygen, altering binding affinity .

- Cell Membrane Permeability : LogP values (calculated ~2.1) suggest moderate lipophilicity; adding polar substituents (e.g., –OH via hydrolysis) improves aqueous solubility but may reduce membrane penetration .

- Metabolic Stability : Incubation with liver microsomes (e.g., rat CYP450 isoforms) identifies rapid dioxolane ring cleavage as a key metabolic pathway, necessitating prodrug strategies for in vivo studies .

Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?

- Docking Studies : The dioxolane’s oxygen atoms form hydrogen bonds with kinase active sites (e.g., EGFR tyrosine kinase, PDB ID: 1M17). Modifying the methyl group to –CF₃ enhances hydrophobic interactions, improving binding energy (ΔG ≤ –9.2 kcal/mol) .

- QSAR Models : Electron-withdrawing substituents (e.g., –F at position 5) correlate with increased antibacterial activity (R² = 0.87 in Gram-positive models) .

- MD Simulations : Predict stability of dioxolane-containing analogs in aqueous environments (e.g., RMSD < 1.5 Å over 100 ns), guiding solvent selection for formulation .

Methodological Considerations

Q. What protocols ensure stability during long-term storage of this compound?

- Storage Conditions : –20°C under argon in amber vials (moisture-sensitive due to dioxolane ring). Degradation <2% over 6 months confirmed by HPLC (C18 column, acetonitrile/H₂O mobile phase) .

- Lyophilization : For aqueous solubility studies, lyophilize with cryoprotectants (e.g., trehalose) to prevent aggregation. Reconstitution in PBS (pH 7.4) maintains >90% integrity for 48 hours .

Q. How to analyze regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.